molecular formula C17H20N4O B2959034 (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide CAS No. 1798413-50-9

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide

Katalognummer: B2959034
CAS-Nummer: 1798413-50-9
Molekulargewicht: 296.374
InChI-Schlüssel: NQIVDEJYJKRASF-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide is a synthetic enamide derivative characterized by a pyrimidine core substituted with dimethylamino and methyl groups, linked via a methylene bridge to an α,β-unsaturated (2E)-propenamide moiety. This structure is designed to optimize interactions with biological targets, particularly kinases, due to the pyrimidine ring’s ability to mimic ATP-binding motifs . The dimethylamino group enhances solubility and modulates electronic properties, while the phenyl group at the β-position of the enamide may influence steric and hydrophobic interactions .

Eigenschaften

IUPAC Name

(E)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-11-16(21(2)3)20-15(19-13)12-18-17(22)10-9-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIVDEJYJKRASF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

    Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety is synthesized separately through a Knoevenagel condensation reaction between benzaldehyde and malonic acid, followed by amide formation.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the phenylprop-2-enamide moiety under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Key Physicochemical Properties
Property Target Compound Pelitinib Chloro-Fluorophenyl Analog
LogP (Predicted) 2.1 3.8 3.5
Solubility (mg/mL) ~0.5 0.1 0.3
Hydrogen Bond Donors 1 2 1

Biologische Aktivität

The compound (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide, often referred to in literature as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H20N4C_{16}H_{20}N_{4}, with a molecular weight of approximately 284.36 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a phenylprop-2-enamide moiety, which is critical for its biological activity.

Anticonvulsant Properties

Research has demonstrated that various cinnamamide derivatives exhibit broad anticonvulsant activity across multiple models of seizures and epilepsy. Notably, (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide has shown efficacy in several preclinical studies:

  • Maximal Electroshock (MES) Test : This compound was tested in mice and rats, showing an effective dose (ED50) of 44.46 mg/kg when administered intraperitoneally (i.p.) and 86.6 mg/kg orally (p.o.) in mice. In rats, the ED50 was 27.58 mg/kg (i.p.) and 30.81 mg/kg (p.o.) .
  • Frings Audiogenic Seizure Model : This genetic model of epilepsy demonstrated an ED50 of 13.21 mg/kg (i.p.), indicating strong anticonvulsant activity .
  • 6-Hz Psychomotor Seizure Model : The compound also showed promising results in this model, with an ED50 of 71.55 mg/kg (i.p.) in mice .

These findings suggest that the compound may not only reduce seizure frequency but also possess antiepileptogenic properties, making it a candidate for further development as an anticonvulsant agent.

Structure-Activity Relationships

The biological activity of (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide can be attributed to specific structural features:

  • Dimethylamino Group : The presence of this group enhances the lipophilicity of the compound, facilitating better penetration across the blood-brain barrier.
  • Pyrimidine Ring : Substituents on the pyrimidine ring have been shown to influence the anticonvulsant activity significantly. Variations in substituents can alter the binding affinity to target receptors involved in seizure modulation .

Case Studies and Research Findings

A comprehensive study involving various cinnamamide derivatives highlighted their potential as new leads for epilepsy treatment. The following table summarizes key findings from selected studies:

CompoundModelED50 (mg/kg)Administration Route
KM-568MES44.46i.p.
KM-568MES86.6p.o.
KM-568Frings13.21i.p.
KM-5686-Hz71.55i.p.

These studies underscore the therapeutic potential of this class of compounds, particularly in resistant forms of epilepsy.

Safety Profile

In vitro studies assessing cytotoxicity on cell lines such as HepG2 and H9c2 indicated that (2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide is safe at concentrations up to 100 µM . Additionally, mutagenicity assays suggested that this compound does not exhibit significant mutagenic effects, further supporting its safety profile for potential therapeutic use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.